molecular formula C10H12N2O2 B172143 N-(4-methylpyridin-2-yl)-3-oxobutanamide CAS No. 16867-45-1

N-(4-methylpyridin-2-yl)-3-oxobutanamide

Cat. No.: B172143
CAS No.: 16867-45-1
M. Wt: 192.21 g/mol
InChI Key: LYKNMRJOZGSSPV-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an amide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-3-oxobutanamide typically involves the reaction of 4-methyl-2-aminopyridine with an appropriate acylating agent. One common method involves the use of acetic anhydride as the acylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amide derivatives such as amines or alcohols.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(4-methylpyridin-2-yl)-3-oxobutanamide features a unique structure characterized by a pyridine ring with a methyl substitution and an amide functional group. Its molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2 with a molecular weight of approximately 206.23 g/mol. The compound also contains a ketone functional group adjacent to the amide, which enhances its reactivity and biological activity.

Pharmaceutical Applications

  • Antibacterial Activity
    • This compound has been synthesized and evaluated for its antibacterial properties against extended-spectrum β-lactamase (ESBL) producing Escherichia coli (E. coli). Studies indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development in treating resistant bacterial infections.
    • Case Study : In a study involving clinical isolates from septicemia patients, the compound demonstrated effectiveness against ESBL-producing E. coli ST131 strains. The methodology involved blood sample processing through the Bactec Alert system and identification using the VITEK 2® compact system, confirming its potential as an antibacterial agent.
  • Modulation of Biological Pathways
    • This compound has shown promise as a modulator of the Wnt signaling pathway, which is crucial in cell signaling and growth regulation. This property suggests potential applications in cancer therapy, where modulation of signaling pathways can influence tumor growth and metastasis.

Synthetic Applications

The synthesis of this compound typically involves the coupling of 2-amino-4-methylpyridine with various reagents to yield derivatives that exhibit varying biological activities. The versatility in synthesis allows for the exploration of different substituents on the pyridine ring, potentially leading to compounds with enhanced efficacy or reduced toxicity.

The compound's biological activities extend beyond antibacterial effects. It has been investigated for:

  • Antifungal Properties : Preliminary studies indicate that derivatives of this compound may also possess antifungal activity, warranting further investigation in mycology.
  • Enzyme Interaction : Research has shown that this compound interacts with enzymes involved in metabolic pathways, suggesting its role as an enzyme inhibitor or activator.

Comparative Analysis of Derivatives

Compound DerivativeActivity LevelTarget Organism
Base CompoundModerateESBL-producing E. coli
Methyl DerivativeHighPseudomonas aeruginosa
Ethyl DerivativeLowStaphylococcus aureus

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the activity of β-lactamase enzymes in bacteria, thereby preventing the degradation of β-lactam antibiotics and enhancing their efficacy . Molecular docking studies have shown that the compound binds to the active site of the β-lactamase enzyme, blocking its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties Its ability to inhibit β-lactamase enzymes makes it a valuable compound in the development of new antibacterial agents

Biological Activity

N-(4-methylpyridin-2-yl)-3-oxobutanamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antiproliferative, and enzyme inhibition activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C9H10N2O2\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{O}_{2}

This compound features a pyridine ring that contributes to its biological activity through interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant antibacterial activity against Extended Spectrum Beta-Lactamase (ESBL) producing E. coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

Concentration (mg/mL) Zone of Inhibition (mm) MIC (mg/mL) MBC (mg/mL)
108 ± 12040
2010 ± 11530
3012 ± 11020
4013 ± 2510
5015 ± 22.55

The data indicates that as the concentration of this compound increases, the zone of inhibition also increases, demonstrating its potential as an antibacterial agent against resistant strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer).

Cell Viability Assays

Using the MTT assay, the compound showed promising results in inhibiting cell proliferation:

Cell Line IC50 (µg/mL)
HCT-116226
A549242.52

These findings suggest that this compound has selective cytotoxicity against certain cancer types while demonstrating low toxicity against non-cancerous cells .

The mechanism underlying the biological activity of this compound appears to involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for β-lactamase enzymes, which are critical in antibiotic resistance mechanisms.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies and Computational Analysis

Recent computational studies have provided insights into the binding affinities and interaction patterns of this compound with target proteins associated with bacterial resistance and cancer proliferation.

Molecular Docking Studies

Molecular docking simulations revealed favorable binding interactions between the compound and key target proteins involved in bacterial resistance, confirming its potential as a lead compound for further drug development.

Protein Target Binding Energy (kcal/mol) Interaction Type
β-lactamase-7.5Hydrogen bonding
AgrA (S. aureus)-8.0π–π stacking

These results underscore the compound's dual action against both bacterial infections and cancer cells .

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-3-4-11-9(5-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKNMRJOZGSSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-45-1
Record name 2-ACETOACETAMIDO-4-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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